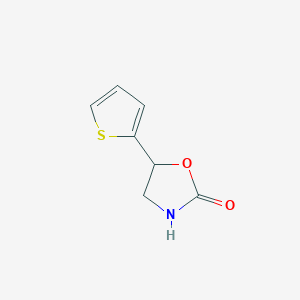

5-Thiophen-2-yl-oxazolidin-2-one

Description

Properties

IUPAC Name |

5-thiophen-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-7-8-4-5(10-7)6-2-1-3-11-6/h1-3,5H,4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJKNXHCVQWGCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 5 Thiophen 2 Yl Oxazolidin 2 One Derivatives

Influence of the Thiophene (B33073) Substituent on Biological Activity

The nature and position of substituents on the thiophene ring, as well as the presence of the thiophene ring itself, play a significant role in the antibacterial potency of this class of compounds.

Research has shown that the substitution pattern on the thiophene ring can significantly impact the antibacterial activity of 5-Thiophen-2-yl-oxazolidin-2-one derivatives. For instance, a 2,4-disubstituted thiophene system has been found to be highly potent against Gram-positive strains. nih.govrsc.org The position of the sulfur atom within the thiophene ring, however, does not appear to cause notable differences in activity, as compounds with varying sulfur positions have demonstrated comparable activities. ukhsa.gov.uk

The electronic properties of the substituents on the thiophene ring are also a critical factor. Studies on analogous (azolylphenyl)oxazolidinones have revealed that the introduction of electron-withdrawing groups, such as aldehyde, aldoxime, and cyano groups, generally leads to a dramatic improvement in activity against both Gram-positive and Gram-negative bacteria when compared to their unsubstituted counterparts. nih.gov Conversely, the addition of amide, ester, amino, hydroxy, alkoxy, and alkyl substituents often results in no improvement or even a loss of antibacterial activity. nih.gov This suggests that the electronic character of the thiophene ring system plays a vital role in the molecule's interaction with its biological target.

The thiophene ring system itself is a key structural feature contributing to the potency of these oxazolidinone derivatives. Thiophene-containing analogues have been shown to exhibit potent antibacterial activity. nih.govrsc.orgresearchgate.net In some studies, analogues featuring a thiophene ring demonstrated superior in vitro activity compared to linezolid (B1675486). researchgate.net The inclusion of a thiophene ring is a common strategy in the design of new antibacterial agents due to its favorable biological properties. nih.govresearchgate.net The diverse biological activities of thiophene derivatives, including antibacterial effects, make them an important scaffold in medicinal chemistry. researchgate.net

The following table summarizes the antibacterial activity of selected oxazolidinone derivatives with thiophene and other aromatic ring systems, highlighting the potency associated with the thiophene moiety.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of Oxazolidinone Derivatives

| Compound | Aromatic Ring System | S. aureus | Gram-positive strains |

|---|---|---|---|

| Compound 9 | 2,4-disubstituted thiophene | - | <0.125 nih.govrsc.org |

| Compound with 2-fluorophenyl | 2-fluorophenyl | - | <0.5 rsc.org |

| Compound with pyridyl group | Pyridyl | - | <0.5 rsc.org |

| Thiophene analogue 2i | Thiophene | 8-16 ukhsa.gov.uk | 8-16 ukhsa.gov.uk |

| Thiophene analogue 2j | Thiophene | 8-16 ukhsa.gov.uk | 8-16 ukhsa.gov.uk |

| Linezolid (reference) | Phenyl | 2.0->64 nih.gov | 2.0->64 nih.gov |

Data sourced from multiple studies to illustrate the comparative potency.

Conformational and Stereochemical Requirements for Activity

The three-dimensional arrangement of atoms in oxazolidinone derivatives is a critical determinant of their biological activity. The stereochemistry at the C5 position of the oxazolidinone ring is particularly important.

It is well-established that the stereochemistry at the C5 position of the oxazolidinone ring is crucial for antibacterial activity. scirp.org The (S)-configuration at C5 is considered essential for the molecule's antibacterial efficacy, making the (S)-enantiomer the eutomer (the more active stereoisomer). ukhsa.gov.ukkcl.ac.uk This requirement for the (S)-stereochemistry was identified early in the development of oxazolidinones. basicmedicalkey.com The specific spatial orientation of the substituent at the C5 position, conferred by the (S)-configuration, is believed to be necessary for optimal binding to the bacterial ribosome. nih.govresearchgate.net

Modifications to the side chain at the C5 position have been extensively studied. While some small, non-polar fragments are tolerated, larger and more polar groups at this position often lead to a decrease or complete loss of activity. ukhsa.gov.uk However, certain modifications, such as the introduction of a thiocarbamate group, have been shown to enhance in vitro antibacterial activity. nih.govresearchgate.net

Structural Modifications of the Oxazolidinone Core and Their Pharmacological Implications

Alterations to the core oxazolidinone structure, particularly at the N3 position, have significant consequences for the pharmacological properties of these compounds.

Variations in the N3-substituent have been explored to expand the antibacterial spectrum. For example, replacing the morpholine (B109124) ring of linezolid with various azole moieties, such as pyrrole (B145914), pyrazole, imidazole, and triazole, has resulted in compounds with improved activity against certain Gram-negative organisms. nih.gov Furthermore, the replacement of the morpholine C-ring with a 1,3,4-thiadiazolyl ring has yielded oxazolidinone analogues with potent activity against both Gram-positive and Gram-negative bacteria. arabjchem.org These findings underscore the significant contribution of the N3-substituent to the efficacy and spectrum of this compound derivatives and their analogues.

C5 Side-Chain Modifications Beyond Thiophene

The substituent at the C5 position of the oxazolidinone ring plays a pivotal role in the antibacterial activity of this class of compounds. While the acetamidomethyl group is a well-known feature of the first-generation oxazolidinone, linezolid, research has extensively explored a wide array of other functionalities to move beyond traditional substituents like thiophene. These studies aim to probe the steric, electronic, and hydrogen-bonding requirements for optimal interaction with the bacterial ribosome. basicmedicalkey.com

Early research established that the (S)-configuration at the C5 chiral center is crucial for antibacterial activity. ukhsa.gov.uk Subsequent modifications have focused on replacing the canonical acetamidomethyl side chain with various groups to enhance potency, particularly against resistant strains. For instance, replacing the carbonyl oxygen of the acetamide (B32628) with a thiocarbonyl sulfur to create a thioacetamide (B46855) or thiourea (B124793) group has been shown to enhance in vitro activity. nih.gov One study reported that a compound with a 5-thiourea group was 4-8 times more potent than linezolid.

Further investigations have identified the 1,2,3-triazole ring as a highly effective bioisostere for the amide group at the C5 position. nih.gov A novel compound featuring a C5-triazole substitution, PH-027, demonstrated potent antibacterial activity comparable or superior to both linezolid and vancomycin (B549263) against various Gram-positive bacteria, including resistant clinical isolates. nih.gov This highlights the C5-triazole as a key structural alternative for developing potent oxazolidinone agents. nih.gov

Conversely, not all modifications are beneficial. Research indicates that this position is sensitive to substitution, with only smaller, non-polar fragments being well-tolerated. ukhsa.gov.uk The introduction of bulky groups at the C5 side chain often leads to a significant decrease or complete loss of antibacterial activity. nih.gov Similarly, increasing the polarity of the substituent, for example by converting the acetamido moiety into a guanidino group, has been found to diminish antibacterial potency, potentially due to reduced membrane permeability. nih.gov

The table below summarizes the impact of various C5 side-chain modifications on the antibacterial activity of oxazolidinone derivatives.

| C5 Side-Chain Moiety | General Impact on Antibacterial Activity | Reference(s) |

| Thioamides/Thiocarbamates | Increased potency; thiocarbamate derivatives showed MICs of 0.25–2 µg/mL against resistant strains. | nih.govnih.gov |

| 1,2,3-Triazoles | Potent activity, comparable or superior to linezolid against resistant strains. | nih.gov |

| Hydroxymethyl | Activity retained when combined with a potent ABCD ring system, as seen in Tedizolid (TR-700). | nih.gov |

| Aliphatic & Cyclic Alkyls | Smaller, non-polar fragments are tolerated; larger groups decrease activity. | ukhsa.gov.uk |

| Aromatic & Heteroaromatic Rings | Generally leads to a decrease in activity compared to smaller substituents. | ukhsa.gov.uk |

| Guanidino Moiety | Decreased antibacterial activity. | nih.gov |

| Sulfonamides | Inferior activity compared to acetamide or thioacetamide derivatives. | nih.gov |

This table is for illustrative purposes and summarizes general trends observed in cited research. Specific activity depends on the complete structure of the molecule.

Design of Fused and Bridged Oxazolidinone Systems

A highly successful strategy for enhancing the therapeutic profile of oxazolidinones involves the creation of fused and bridged systems. This approach conformationally restricts the molecule, often leading to improved target binding, enhanced potency against resistant strains, and favorable pharmacokinetic properties.

Fused Oxazolidinones:

The fusion of an additional heterocyclic ring to the oxazolidinone scaffold, particularly at the N-phenyl ring (often termed the C-ring in SAR studies), has yielded numerous potent antibacterial agents. nih.govnih.gov These fused systems can introduce additional hydrogen bond donor and acceptor functionalities, which can form new interactions with the ribosomal target site, thereby overcoming resistance mechanisms. nih.gov

One prominent example involves the development of benzoxazinyl-oxazolidinones. A compound featuring a benzoxazinone (B8607429) C-ring substructure demonstrated superior activity compared to linezolid against a panel of Gram-positive and Gram-negative bacteria. nih.gov Further optimization of this scaffold led to compound 45 , which exhibited excellent in vitro activity (MIC 0.25–0.5 μg/mL against MRSA) and was 8–16 times more potent than linezolid against linezolid-resistant strains. acs.org

Similarly, the design of oxazolidinones with nitrogen-containing fused heterocyclic moieties has proven fruitful. nih.govajrconline.org In one study, a series of derivatives featuring different fused heterocycles was synthesized. Compound 3b from this series showed significant antibacterial activity with MIC values ranging from 0.5-1.0 μg/mL against various strains of S. aureus, making it a promising candidate for further development. nih.gov The success of these fused systems underscores the importance of the C-ring substructure in modulating antibacterial activity. nih.gov

The following table presents data for selected fused oxazolidinone derivatives.

| Fused System | Example Compound | Key Activity Data | Reference(s) |

| Benzoxazinone | Compound 8c | Superior activity to linezolid against Gram-positive and Gram-negative bacteria. | nih.gov |

| Benzoxazinyl-oxazolidinone | Compound 45 | MIC: 0.25–0.5 μg/mL (MRSA); 8-16x more potent than linezolid against LZD-R strains. | acs.org |

| Nitrogen-containing fused heterocycle | Compound 3b | MIC: 0.5-1.0 μg/mL against S. aureus, MRSA, and MSSA. | nih.gov |

MIC = Minimum Inhibitory Concentration; MRSA = Methicillin-resistant Staphylococcus aureus; LZD-R = Linezolid-resistant.

Bridged and Conformationally Restricted Oxazolidinones:

Creating bridged structures is another approach to conformationally constrain the oxazolidinone scaffold. These modifications can lock the molecule into a biologically active conformation, potentially increasing affinity for the ribosomal target. Pfizer researchers reported on a series of conformationally restricted oxazolidinones, including dihydrothiopyran- and dihydrothiazine-containing C-rings. nih.gov One such compound, 18 , was found to be highly potent, with broad-spectrum activity (MIC <0.06–0.25 μg/mL against Gram-positive organisms and 1-2 μg/mL against fastidious Gram-negative organisms). nih.gov These findings demonstrate that introducing conformational rigidity through bridged systems is a viable strategy for developing oxazolidinones with enhanced and expanded antibacterial activity. basicmedicalkey.comnih.gov

Molecular Mechanisms of Action of Thiophene Substituted Oxazolidinone Derivatives

Mechanisms Beyond Ribosomal Inhibition for Diverse Biological Applications

While ribosomal inhibition is the hallmark of their antibacterial activity, the versatile scaffold of thiophene-substituted oxazolidinones allows them to be adapted as inhibitors for other critical enzymes, opening doors for different therapeutic applications.

The combination of the oxazolidinone ring and a thiophene (B33073) moiety creates a structure that can be tailored to fit the active sites of various enzymes. worktribe.com This has led to the exploration of these compounds in areas beyond infectious diseases. Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity, and they can be designed to be highly specific for a particular target. libretexts.orgresearchgate.net

Research has identified thiophene-oxazolidinone derivatives as potential inhibitors for different enzyme families. For example, certain derivatives containing a thiophene-2-carboxamide structure have been investigated as inhibitors of S1A family proteases. worktribe.com Furthermore, related compounds have demonstrated potential for inhibiting other specific enzymes involved in various disease pathways. The thiophene group itself is a component in molecules designed to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.gov This demonstrates the chemical versatility of the thiophene-oxazolidinone scaffold for developing targeted enzyme inhibitors. libretexts.org

Table 2: Examples of Thiophene-Containing Scaffolds in Enzyme Inhibition

| Target Enzyme Family | Example Scaffold | Application/Significance |

|---|---|---|

| S1A Family Proteases | Thiophene-2-carboxamide with oxazolidinone | Potential for therapeutic intervention in diseases involving these proteases. worktribe.com |

| Cyclooxygenase-2 (COX-2) | Thiophene ring in triazole-based inhibitors | Development of anti-inflammatory agents. nih.gov |

| Various Disease Pathway Enzymes | N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)... | Broad potential for enzyme-targeted therapies. |

Cellular Pathway Modulation (e.g., apoptosis, cell cycle regulation for anticancer)

Thiophene-substituted oxazolidinone derivatives represent a class of compounds with significant potential in anticancer therapy. Their efficacy is largely attributed to their ability to modulate critical cellular pathways that govern cell survival and proliferation. nih.govresearchgate.net Research indicates that these compounds can trigger programmed cell death (apoptosis) and halt the cell division cycle in cancerous cells, thereby inhibiting tumor growth. mdpi.combohrium.comnih.gov The specific mechanisms often involve targeting key proteins and signaling cascades that are dysregulated in cancer. nih.govresearchgate.net

Apoptosis Induction

A primary mechanism through which thiophene-substituted oxazolidinones exert their anticancer effects is the induction of apoptosis. Apoptosis is a regulated process of cell self-destruction that is essential for eliminating damaged or malignant cells. Thiophene derivatives have been shown to initiate this process through various means, often involving the intrinsic (mitochondrial) pathway.

One study on a benzo[b]thiophene 1,1-dioxide derivative, compound 8b, demonstrated its ability to induce apoptosis, cause a loss of mitochondrial membrane potential, and block the cell cycle. bohrium.com Further investigation revealed that this compound significantly inhibited the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often hyper-activated in cancer cells and crucial for promoting cell survival and proliferation. bohrium.com

Similarly, a 5-(carbamoylmethylene)-oxazolidin-2-one derivative (compound 80) was found to trigger apoptosis in breast cancer (MCF-7) and cervical cancer (HeLa) cells. rsc.org This was achieved by increasing the levels of reactive oxygen species (ROS) and disrupting mitochondrial functions. rsc.org Another study on a cyclohepta[b]thiophene derivative (compound 17) confirmed its ability to induce early apoptosis in non-small cell lung cancer cells (A549), which was accompanied by the activation of caspases 3, 8, and 9, key executioner proteins in the apoptotic cascade. nih.gov

Table 1: Apoptotic Effects of Thiophene-Substituted Oxazolidinone Derivatives

| Compound | Cell Line(s) | Key Apoptotic Effects | Mechanism of Action |

|---|---|---|---|

| Benzo[b]thiophene 1,1-dioxide derivative (8b) | Cancer cells | Induces apoptosis, loss of mitochondrial membrane potential. bohrium.com | Inhibition of STAT3 phosphorylation. bohrium.com |

| 5-(carbamoylmethylene)-oxazolidin-2-one (80) | MCF-7, HeLa | Induces apoptosis. rsc.org | Increased Reactive Oxygen Species (ROS), mitochondrial disruption. rsc.org |

| Cyclohepta[b]thiophene derivative (17) | A549 | Induction of early apoptosis. nih.gov | Activation of caspase 3, 8, and 9. nih.gov |

| Thienopyrimidine derivative (4c) | HepG2 | 97-fold increase in late apoptotic cells. mdpi.com | Apoptosis induction. mdpi.com |

Cell Cycle Regulation

In addition to inducing apoptosis, thiophene-substituted oxazolidinone derivatives can disrupt the cell cycle, a tightly regulated series of events that leads to cell division. By arresting the cell cycle at specific checkpoints, these compounds prevent cancer cells from replicating.

For instance, the cyclohepta[b]thiophene derivative (compound 17) was shown to cause cell cycle arrest at the G2/M phase in a dose-dependent manner in A549 lung cancer cells. nih.gov This arrest prevents the cells from entering mitosis, the final stage of cell division. The mechanism for this effect is linked to the disruption of microtubules, which are essential for chromosome segregation during mitosis. nih.gov

Other studies have highlighted the ability of these derivatives to cause arrest at the G1 phase. One compound demonstrated the ability to inhibit the CDK4/Cyclin D1 complex, which is crucial for the transition from the G1 to the S phase of the cell cycle. researchgate.net This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby halting cell cycle progression before DNA replication can begin. researchgate.net The natural compound Neobractatin has also been shown to induce G1/S arrest by downregulating the activity of the E2F1 transcription factor, a key regulator of cell cycle entry. frontiersin.org

Table 2: Cell Cycle Modulation by Thiophene-Substituted Oxazolidinone Derivatives

| Compound | Cell Line(s) | Effect on Cell Cycle | Mechanism of Action |

|---|---|---|---|

| Cyclohepta[b]thiophene derivative (17) | A549 | G2/M phase arrest. nih.gov | Disruption of microtubule polymerization. nih.gov |

| Triazole-oxazolidinone derivative | MCF-7 | G0/G1 phase arrest. researchgate.net | Inhibition of CDK4/Cyclin D1 complex, downregulation of p-Rb and E2F1. researchgate.net |

| Benzo[b]thiophene 1,1-dioxide derivative (8b) | Cancer cells | Cell cycle blockage. bohrium.com | Inhibition of STAT3. bohrium.com |

| Neobractatin | Cancer cells | G1/S and G2/M arrest. frontiersin.org | Downregulation of E2F1, increased expression of GADD45α. frontiersin.org |

Future Research Directions and Translational Outlook for 5 Thiophen 2 Yl Oxazolidin 2 One Derivatives

Rational Design of Next-Generation Oxazolidinones with Enhanced Potency and Broad Spectrum

The rational design of new 5-thiophen-2-yl-oxazolidin-2-one derivatives is centered on enhancing antibacterial potency and expanding the spectrum of activity to include a wider range of pathogens, including resistant strains. Structure-activity relationship (SAR) studies are crucial in guiding these efforts.

Research has demonstrated that the inclusion of a 2,4-disubstituted thiophene (B33073) system in the oxazolidinone structure can yield compounds with high potency against Gram-positive bacteria, achieving Minimum Inhibitory Concentration (MIC) values below 0.125 μg/mL. rsc.orgresearchgate.net Modifications to the C5 side chain of the oxazolidinone ring have also been shown to produce compounds with significant activity, even against linezolid-resistant strains. nih.gov For instance, converting the C5 acetamide (B32628) group to a thiocarbamate has resulted in derivatives with in vitro activity in the range of 0.25–2 µg/mL against resistant bacteria. nih.gov Furthermore, replacing the carbonyl oxygen of the oxazolidinone ring with a thiocarbonyl sulfur has been found to enhance in vitro antibacterial activity. nih.gov

A promising strategy involves the creation of hybrid molecules. For example, novel oxazolidinone-thiophene chalcone (B49325) hybrids have been synthesized and evaluated for broad-spectrum antibacterial and antifungal activities. researchgate.net In one study, certain hybrid compounds exhibited very high antibacterial activity (3.125 µg/ml) compared to the standard drug linezolid (B1675486). researchgate.net Another approach has been the development of bi-aryl oxazolidinones, which include a thiophene moiety, targeting specific challenging pathogens like Clostridium difficile. rsc.orgnih.gov These findings underscore the value of the thiophene ring in the rational design of oxazolidinones with improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Thiophen-2-yl-oxazolidin-2-one, and how do reaction conditions (e.g., solvent, catalyst) impact yield and purity?

- Methodological Answer: Common routes include cyclocondensation of thiophene derivatives with oxazolidinone precursors. For example, glacial acetic acid with sodium acetate as a catalyst under reflux can promote cyclization, as seen in analogous oxazolidinone syntheses . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while elevated temperatures (80–120°C) improve reaction kinetics. Yield optimization requires monitoring by TLC or HPLC to identify side products (e.g., dimerization of thiophene moieties) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer:

- FT-IR : Confirm the presence of carbonyl (C=O, ~1750 cm⁻¹) and thiophene C-S bonds (600–800 cm⁻¹) .

- NMR : -NMR should show thiophene protons (δ 6.8–7.5 ppm) and oxazolidinone ring protons (δ 4.0–5.0 ppm). -NMR distinguishes carbonyl carbons (δ 165–175 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiophene cleavage .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug design applications?

- Methodological Answer: Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets can model HOMO-LUMO gaps to assess reactivity. For instance, electron-deficient thiophene rings may enhance electrophilic substitution tendencies. Correlation-energy formulas (e.g., Colle-Salvetti) improve accuracy in predicting charge distribution .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software provides unambiguous stereochemical assignments. Key steps:

- Grow high-quality crystals via slow evaporation in DMF/EtOH mixtures.

- Refine data with SHELXL, focusing on Flack parameters to confirm absolute configuration .

- Compare experimental bond angles/NOEs with DFT-optimized structures to validate results .

Q. What strategies address contradictory data in spectroscopic vs. computational analyses of thiophene-oxazolidinone conjugates?

- Methodological Answer: Contradictions (e.g., unexpected NMR shifts or DFT-predicted vs. observed reactivity) require:

- Triangulation : Cross-validate using multiple techniques (e.g., X-ray crystallography for structure, DSC for thermal stability) .

- Error Analysis : Check for solvent effects in NMR or basis set limitations in DFT. For example, PCM solvent models may correct for dielectric discrepancies .

- Experimental Replication : Vary synthetic conditions to isolate confounding factors (e.g., trace metal impurities altering reactivity) .

Q. How can reaction mechanisms for thiophene functionalization in oxazolidinone systems be elucidated using kinetic studies?

- Methodological Answer:

- Perform time-resolved -NMR or in-situ IR to monitor intermediate formation.

- Apply Eyring/Primary Kinetic Isotope Effects (KIE) to identify rate-determining steps (e.g., nucleophilic attack vs. ring-opening).

- Compare Hammett plots for substituted thiophenes to assess electronic effects on reaction pathways .

Q. What methodologies optimize regioselectivity in the synthesis of this compound analogs with bulky substituents?

- Methodological Answer:

- Use steric directing groups (e.g., tert-butyl) on thiophene to bias substitution patterns.

- Employ microwave-assisted synthesis to reduce side reactions via controlled heating.

- Screen catalysts (e.g., Pd-NHC complexes) for cross-coupling efficiency, referencing analogous oxadiazole syntheses .

Methodological Notes

- Data Validation : Always cross-reference crystallographic data (SHELX-refined) with spectroscopic and computational results to ensure consistency .

- Contradiction Handling : Follow iterative refinement protocols (e.g., revising synthetic routes or computational parameters) to resolve discrepancies .

- Ethical Reporting : Disclose limitations in purity (e.g., via HPLC traces) and computational approximations (e.g., basis set choices) to maintain reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.